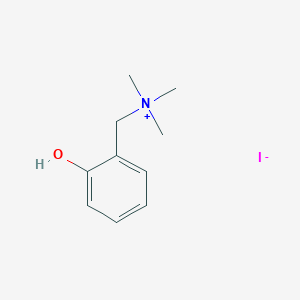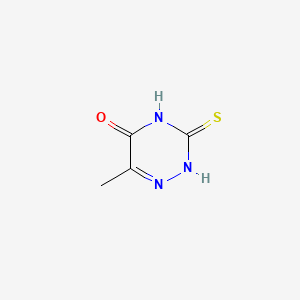
6-氮杂-2-硫代胸腺嘧啶
概述
描述
科学研究应用
6-氮杂-2-硫代胸腺嘧啶在科学研究中具有广泛的应用:
作用机制
6-氮杂-2-硫代胸腺嘧啶的作用机制涉及它与生物系统中的分子靶标和途径的相互作用。 例如,在金纳米团簇的形成中,该化合物充当稳定剂,增强纳米团簇的荧光特性 。 这种相互作用是由 6-氮杂-2-硫代胸腺嘧啶的独特电子结构促成的,这使它能够有效地与金原子结合并影响其行为 。
安全和危害
未来方向
6-Aza-2-thiothymine has shown potential in the photoelectrochemical field . It has been used as a photoactive material in gold nanoclusters, yielding a cathodic photocurrent density as high as 88 μA cm−2 with O2 as an electron acceptor . This work not only reveals the photoelectrochemical performance and mechanism of 6-aza-2-thio-thymine–gold nanoclusters, but also establishes a framework for in-depth design and studying the photoelectrochemical performance of gold nanoclusters .
生化分析
Biochemical Properties
6-Aza-2-thiothymine plays a significant role in biochemical reactions, particularly in the context of mass spectrometry. It is used as a matrix for matrix-assisted laser desorption/ionization (MALDI) analysis of oligonucleotides . In this capacity, 6-Aza-2-thiothymine interacts with oligonucleotides, facilitating their ionization and subsequent detection in mass spectrometry. The compound’s ability to stabilize gold nanoclusters has also been utilized in protein detection, where it enhances the photoluminescence of gold nanoclusters, allowing for sensitive quantification of protein concentrations .
Cellular Effects
6-Aza-2-thiothymine has been shown to influence various cellular processes. When used in conjunction with gold nanoclusters, it enhances the detection of proteins in cell extracts, human serum, and other biological samples . This interaction suggests that 6-Aza-2-thiothymine may play a role in modulating protein interactions and cellular signaling pathways. Additionally, its use in MALDI analysis indicates its potential impact on nucleic acid metabolism and gene expression .
Molecular Mechanism
At the molecular level, 6-Aza-2-thiothymine exerts its effects through binding interactions with biomolecules. In the context of MALDI analysis, it interacts with oligonucleotides, facilitating their ionization and detection . When used with gold nanoclusters, 6-Aza-2-thiothymine enhances the photoluminescence of the nanoclusters, likely through a mechanism involving the stabilization of the nanocluster structure and the enhancement of its optical properties . These interactions highlight the compound’s ability to modulate the behavior of biomolecules at the molecular level.
Temporal Effects in Laboratory Settings
The stability and degradation of 6-Aza-2-thiothymine in laboratory settings are crucial for its effective use in biochemical applications. Studies have shown that the compound is stable under standard laboratory conditions, with no significant degradation observed over time . This stability ensures consistent performance in experiments involving MALDI analysis and protein detection. Long-term effects on cellular function have not been extensively studied, but the compound’s stability suggests minimal adverse effects in laboratory settings.
Dosage Effects in Animal Models
Research on the dosage effects of 6-Aza-2-thiothymine in animal models is limited. Its use in biochemical assays and protein detection suggests that it is effective at low concentrations High doses of the compound have not been reported to cause significant toxicity or adverse effects, indicating a favorable safety profile for its use in laboratory settings
Metabolic Pathways
The metabolic pathways involving 6-Aza-2-thiothymine have not been extensively characterized. Its interactions with oligonucleotides and proteins suggest that it may be involved in nucleic acid and protein metabolism . The compound’s role in MALDI analysis indicates that it may influence the metabolic flux of nucleotides and amino acids, potentially affecting overall metabolite levels in cells.
Transport and Distribution
6-Aza-2-thiothymine is transported and distributed within cells and tissues through interactions with transporters and binding proteins. Its use in MALDI analysis and protein detection suggests that it can localize to specific cellular compartments where it interacts with target biomolecules . The compound’s ability to enhance the photoluminescence of gold nanoclusters indicates that it may accumulate in regions with high protein concentrations, facilitating its detection and quantification .
Subcellular Localization
The subcellular localization of 6-Aza-2-thiothymine is influenced by its interactions with biomolecules and cellular compartments. In MALDI analysis, the compound localizes to regions containing oligonucleotides, facilitating their ionization and detection . When used with gold nanoclusters, 6-Aza-2-thiothymine may localize to areas with high protein concentrations, enhancing the photoluminescence of the nanoclusters and enabling sensitive protein detection . These interactions suggest that the compound’s activity and function are closely tied to its subcellular localization.
准备方法
合成路线和反应条件: 6-氮杂-2-硫代胸腺嘧啶的合成通常涉及在受控条件下对适当前体的反应。 一种常用的方法是3-巯基-6-甲基-1,2,4-三嗪-5(2H)-酮 的环化 。 反应条件通常包括使用水或甲酸等溶剂,并在升高的温度下进行反应,以促进所需产物的形成 。
工业生产方法: 6-氮杂-2-硫代胸腺嘧啶的工业生产可能涉及类似的合成路线,但规模更大。 该工艺针对产率和纯度进行了优化,可能包括额外的纯化步骤,如重结晶或色谱,以确保最终产品符合所需规格 。
化学反应分析
反应类型: 6-氮杂-2-硫代胸腺嘧啶会发生各种化学反应,包括氧化反应、还原反应和取代反应。 这些反应受硫醇和三嗪等官能团的存在的影响 。
常用试剂和条件:
主要产物: 由这些反应形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能产生亚砜或砜,而还原可以产生硫醇或胺 。
相似化合物的比较
6-氮杂-2-硫代胸腺嘧啶可以与其他类似的化合物进行比较,例如:
- 2-硫代-6-氮杂胸腺嘧啶
- 1,2,4-三嗪-5(2H)-酮, 3,4-二氢-6-甲基-3-硫代-
- 6-甲基-3-硫代-5-氧代-2,3,4,5-四氢-1,2,4-三嗪
- 3-巯基-6-甲基-1,2,4-三嗪-5(2H)-酮
这些化合物与 6-氮杂-2-硫代胸腺嘧啶具有结构相似性,但在化学反应性和应用方面可能有所不同。
属性
IUPAC Name |
6-methyl-3-sulfanylidene-2H-1,2,4-triazin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOPQOSBROLOFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=S)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30210473 | |
| Record name | 2-Thio-6-azathymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
615-76-9 | |
| Record name | 6-Aza-2-thiothymine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=615-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Thio-6-azathymine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 615-76-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102906 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 615-76-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38618 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 615-76-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1609 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Thio-6-azathymine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30210473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-mercapto-6-methyl-1,2,4-triazin-5(2H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.497 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-THIO-6-AZATHYMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RHH0RIO9KF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 6-Aza-2-thiothymine (ATT) has the molecular formula C5H5N3OS and a molecular weight of 155.18 g/mol. []
A: Researchers frequently employ infrared (IR) spectroscopy, nuclear quadrupole resonance (NQR), and mass spectrometry (MS) techniques to analyze ATT. These methods provide insights into its vibrational modes, electronic environment, and fragmentation patterns. [, , ] , ,
A: Yes, ATT is widely utilized as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, particularly for analyzing oligonucleotides, glycoproteins, and phospholipids. [, , , ] , , ,
A: The effectiveness of ATT as a MALDI matrix is influenced by the laser wavelength used. Research indicates that optimal results are not always achieved when the laser wavelength perfectly matches the peak UV absorption of ATT in its solid state. This suggests a potential change in the ionization mechanism at different wavelengths. []
A: ATT can act as a stabilizing ligand for gold nanoclusters (AuNCs). This interaction influences the photoluminescent properties of AuNCs, making them valuable in applications like bioimaging and sensing. [, , , ] , , ,
A: Research suggests that ATT-capped gold nanoclusters (ATT-AuNCs) exhibit promising antibacterial activity against multidrug-resistant Escherichia coli bacteria. These nanoclusters can disrupt bacterial cell membranes, damage DNA, and upregulate pro-oxidative genes within the bacteria. []
A: Density Functional Theory (DFT) calculations are employed to predict ATT's IR spectra and understand its electronic structure and hydrogen bonding patterns. These computational methods complement experimental findings and aid in interpreting spectroscopic data. [, ] ,
A: The presence of both sulfur and aza substitution in ATT, compared to thymine, significantly impacts its excited-state dynamics. These substitutions lead to efficient intersystem crossing and singlet oxygen production, making ATT a potential candidate for phototherapeutic applications. []
A: ATT is commonly dissolved in volatile solvents like acetonitrile, methanol, or mixtures thereof, often with additives like ammonium citrate to enhance ionization efficiency. The choice of solvent can impact the quality of the mass spectra obtained. [, , ] , ,
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[[4-[(4-fluorophenyl)methyl]-5-thieno[3,2-b]pyrrolyl]-oxomethyl]-N-(2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B1225989.png)
![[4-(2-Pyrimidinyl)-1-piperazinyl]-[1-[4-(2-pyrimidinyl)-1-piperazinyl]-4-isoquinolinyl]methanone](/img/structure/B1225990.png)
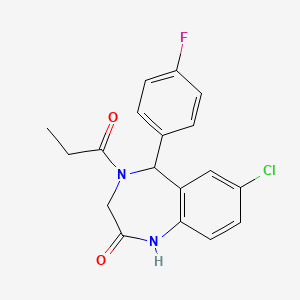
![(1S,9S,13S)-1,13-diethyl-10-methyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol](/img/structure/B1225993.png)
![2-Pyridinecarboxylic acid [2-(5-chloro-2-thiophenyl)-2-oxoethyl] ester](/img/structure/B1225995.png)
![2-fluoro-N-[(2-methyl-3-indolylidene)amino]aniline](/img/structure/B1225997.png)
![7-[(6-hydroxy-2,5,5,8a-tetramethyl-1,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl)methoxy]-2H-chromen-2-one](/img/structure/B1225998.png)
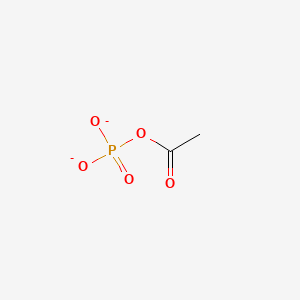
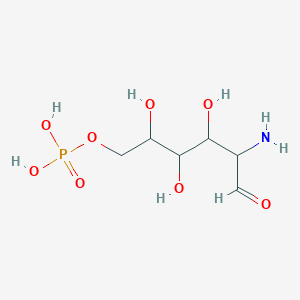
![2-[4-(9H-fluoren-9-yl)-1-piperazinyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B1226004.png)
![1H-indazole-3-carboxylic acid [2-(4-nitroanilino)-2-oxoethyl] ester](/img/structure/B1226006.png)
![2-(4-Fluorophenyl)-4-quinolinecarboxylic acid [2-oxo-2-(2-oxolanylmethylamino)ethyl] ester](/img/structure/B1226008.png)

